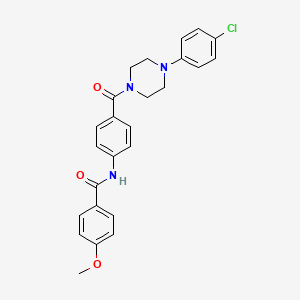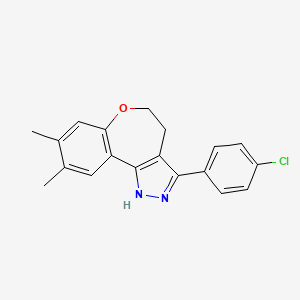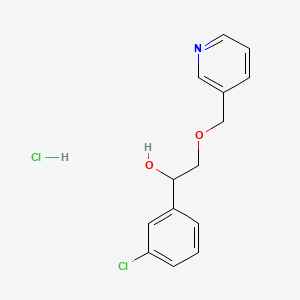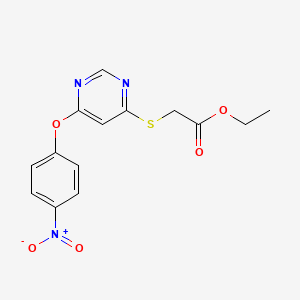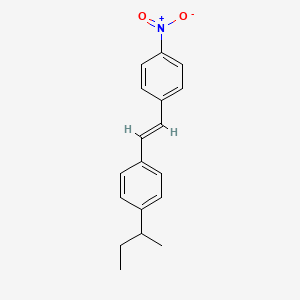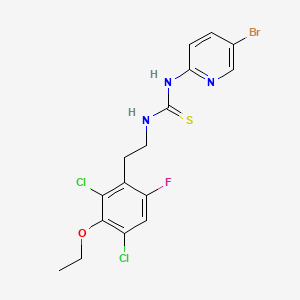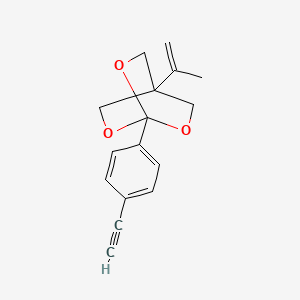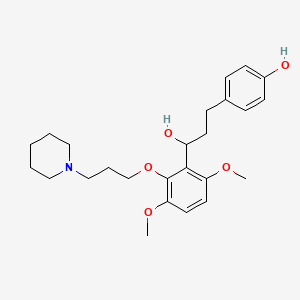
alpha-(3,6-Dimethoxy-2-(3-(1-piperidinyl)propoxy)phenyl)-4-hydroxybenzenepropanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-(3,6-Dimethoxy-2-(3-(1-piperidinyl)propoxy)phenyl)-4-hydroxybenzenepropanol is a complex organic compound characterized by its unique structure, which includes methoxy groups, a piperidinyl group, and a hydroxybenzenepropanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(3,6-Dimethoxy-2-(3-(1-piperidinyl)propoxy)phenyl)-4-hydroxybenzenepropanol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the core structure: This involves the reaction of 3,6-dimethoxyphenol with a suitable propoxy derivative under basic conditions to introduce the propoxy group.
Introduction of the piperidinyl group: This step involves the reaction of the intermediate with 1-piperidinepropyl chloride in the presence of a base to form the piperidinyl derivative.
Final assembly: The final step involves the coupling of the piperidinyl intermediate with 4-hydroxybenzenepropanol under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-(3,6-Dimethoxy-2-(3-(1-piperidinyl)propoxy)phenyl)-4-hydroxybenzenepropanol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace the methoxy groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
Alpha-(3,6-Dimethoxy-2-(3-(1-piperidinyl)propoxy)phenyl)-4-hydroxybenzenepropanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of alpha-(3,6-Dimethoxy-2-(3-(1-piperidinyl)propoxy)phenyl)-4-hydroxybenzenepropanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6-Dimethoxy-2-(2-(1-piperidinyl)ethoxy)phenyl-3-hydroxypropylphenol: Similar structure but with an ethoxy group instead of a propoxy group.
4-Hydroxy-3,6-dimethoxyphenyl-2-(1-piperidinyl)propane: Similar structure but lacks the benzenepropanol moiety.
Uniqueness
Alpha-(3,6-Dimethoxy-2-(3-(1-piperidinyl)propoxy)phenyl)-4-hydroxybenzenepropanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
88770-63-2 |
|---|---|
Molekularformel |
C25H35NO5 |
Molekulargewicht |
429.5 g/mol |
IUPAC-Name |
4-[3-[3,6-dimethoxy-2-(3-piperidin-1-ylpropoxy)phenyl]-3-hydroxypropyl]phenol |
InChI |
InChI=1S/C25H35NO5/c1-29-22-13-14-23(30-2)25(31-18-6-17-26-15-4-3-5-16-26)24(22)21(28)12-9-19-7-10-20(27)11-8-19/h7-8,10-11,13-14,21,27-28H,3-6,9,12,15-18H2,1-2H3 |
InChI-Schlüssel |
WDLBLSMMEIFWNN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)OC)OCCCN2CCCCC2)C(CCC3=CC=C(C=C3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


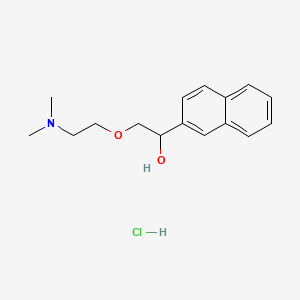
![copper ethyl (5Z)-5-[(4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrol-2-yl)methylene]-2,4-dimethyl-pyrrole-3-carboxylate](/img/structure/B15187267.png)

![N'-[1-(3,4-dihydro-2H-pyridin-1-yl)-1-hydroxyethyl]-2-methylquinoline-3-carbohydrazide](/img/structure/B15187277.png)
